tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
Overview
Description
tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a tetrahydropyran ring with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) groupCommon reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for incorporation into larger biomolecules for functional studies .
Medicine
Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate
- tert-Butyl ((3R,4R)-4-methoxytetrahydro-2H-pyran-3-yl)carbamate
- tert-Butyl ((3R,4R)-4-chlorotetrahydro-2H-pyran-3-yl)carbamate
Uniqueness
tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is unique due to the presence of the amino group, which provides additional reactivity and potential for functionalization compared to its hydroxyl, methoxy, and chloro analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECMUCDEXAFQK-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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